Cas no 910094-97-2 ((4-(Benzyloxy)pyridin-2-yl)methanamine)

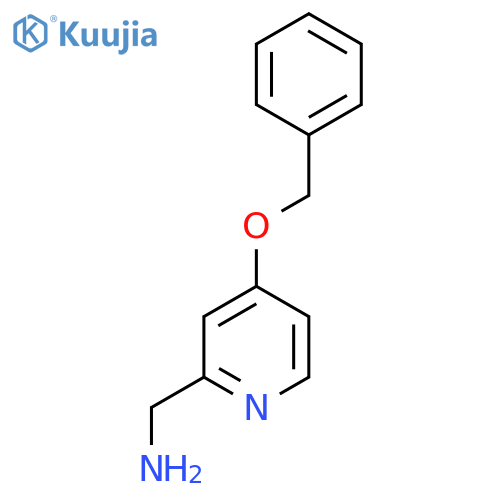

910094-97-2 structure

商品名:(4-(Benzyloxy)pyridin-2-yl)methanamine

CAS番号:910094-97-2

MF:C13H14N2O

メガワット:214.263062953949

MDL:MFCD16731051

CID:2111095

(4-(Benzyloxy)pyridin-2-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- (4-(benzyloxy)pyridin-2-yl)methanamine

- AHSTYWKFBZIPLI-UHFFFAOYSA-N

- 1-[4-(Benzyloxy)pyridin-2-yl]methanamine

- (4-(Benzyloxy)pyridin-2-yl)methanamine

-

- MDL: MFCD16731051

- インチ: 1S/C13H14N2O/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10,14H2

- InChIKey: AHSTYWKFBZIPLI-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CN=C(CN)C=1)CC1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 192

- トポロジー分子極性表面積: 48.1

(4-(Benzyloxy)pyridin-2-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0996095-1g |

(4-(benzyloxy)pyridin-2-yl)methanamine |

910094-97-2 | 95% | 1g |

$900 | 2024-08-02 | |

| eNovation Chemicals LLC | Y0996095-1g |

(4-(benzyloxy)pyridin-2-yl)methanamine |

910094-97-2 | 95% | 1g |

$900 | 2025-03-01 | |

| eNovation Chemicals LLC | Y0996095-1g |

(4-(benzyloxy)pyridin-2-yl)methanamine |

910094-97-2 | 95% | 1g |

$900 | 2025-02-19 |

(4-(Benzyloxy)pyridin-2-yl)methanamine 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

910094-97-2 ((4-(Benzyloxy)pyridin-2-yl)methanamine) 関連製品

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量